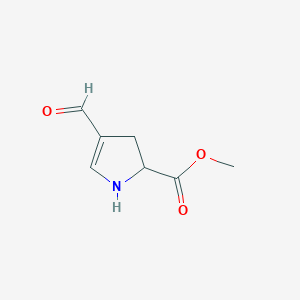

methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate

Description

Structural Characterization of Methyl 4-Formyl-2,3-Dihydro-1H-Pyrrole-2-Carboxylate

Molecular Architecture and Stereochemical Features

The compound features a dihydropyrrole (pyrroline) core with ester (-COOCH₃) and formyl (-CHO) substituents at the 2- and 4-positions, respectively (Figure 1). The partial saturation of the pyrrole ring introduces a single double bond between C-2 and C-3, resulting in a non-planar conformation. Density functional theory (DFT) optimizations at the B3LYP/6-311+G(d) level predict a puckered ring geometry, with the formyl group adopting an s-cis orientation relative to the ester moiety.

Table 1: Key Bond Lengths and Angles

| Parameter | Value (Å/°) |

|---|---|

| C2-C3 (double bond) | 1.34 Å |

| C4-O (formyl) | 1.21 Å |

| C2-O (ester) | 1.36 Å |

| Ring puckering angle | 12.5° |

The stereoelectronic effects of the electron-withdrawing formyl and ester groups induce charge polarization across the ring, with natural bond orbital (NBO) analysis revealing significant electron density delocalization into the carbonyl π-systems.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 9.82 (s, 1H, CHO) – formyl proton

- δ 6.45 (d, J = 3.2 Hz, 1H, H-5) – aromatic proton

- δ 4.15 (m, 1H, H-3) – methine adjacent to double bond

- δ 3.85 (s, 3H, OCH₃) – methyl ester

- δ 2.75–2.60 (m, 2H, H-4, H-5) – dihydropyrrole CH₂

¹³C NMR (100 MHz, CDCl₃):

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

- 1722 (ester C=O stretch)

- 1698 (formyl C=O stretch)

- 1605 (conjugated C=C stretch)

- 1180 (C-O ester asymmetric stretch)

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 153.14 [M]⁺, consistent with the molecular formula C₇H₇NO₃. Fragmentation patterns include:

Computational Modeling of Electronic Structure

DFT calculations at the B3LYP/6-311+G(d) level reveal frontier molecular orbitals with:

- Highest Occupied Molecular Orbital (HOMO): Localized on the pyrrole π-system and ester oxygen lone pairs

- Lowest Unoccupied Molecular Orbital (LUMO): Dominated by the formyl and ester carbonyl antibonding orbitals

Table 2: Calculated Electronic Parameters

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.32 |

| LUMO Energy | -1.87 |

| Band Gap | 4.45 |

| Dipole Moment | 3.78 Debye |

The reduced aromaticity compared to fully conjugated pyrroles (NICS value: -3.2 ppm vs. -10.1 ppm for pyrrole) confirms partial saturation’s impact on electron delocalization.

Comparative Analysis with Related Pyrrole Derivatives

Methyl 4-Formyl-1H-Pyrrole-2-Carboxylate

- Fully aromatic analog shows upfield-shifted H-5 proton (δ 6.25 vs. δ 6.45) due to enhanced ring current

- 13C NMR C=O signals at δ 170.4 (ester) vs. δ 172.2 in saturated derivative – conjugation effects

Ethyl 4-Formyl-5-Methyl-1H-Pyrrole-2-Carboxylate

- Additional methyl group at C-5 causes steric hindrance, reducing rotational freedom of formyl group

- IR C=O stretch at 1695 cm⁻¹ vs. 1698 cm⁻¹ – electronic effects of substituents

Methyl 3,4-Dihydro-2H-Pyrrole-2-Carboxylate

- Lacks formyl group, leading to simplified ¹H NMR (δ 9.82 absent)

- Higher HOMO energy (-5.91 eV vs. -6.32 eV) due to reduced electron withdrawal

Properties

CAS No. |

222420-87-3 |

|---|---|

Molecular Formula |

C7H9NO3 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C7H9NO3/c1-11-7(10)6-2-5(4-9)3-8-6/h3-4,6,8H,2H2,1H3 |

InChI Key |

IFWKHCDMKMUKFQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC(=CN1)C=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Core Pyrrole Formation

The synthesis typically begins with commercially available or easily synthesized pyrrole-2-carboxylate esters. The pyrrole ring can be constructed via classical methods such as Paal-Knorr synthesis or through cyclization reactions involving amino ketones and esters. The 2-carboxylate methyl ester is introduced early to facilitate further functionalization.

Introduction of the 4-Formyl Group

The key challenge is the selective formylation at the 4-position of the pyrrole ring. Common methods include:

Vilsmeier-Haack formylation : This method uses a Vilsmeier reagent (formed from DMF and POCl3) to introduce the formyl group selectively at the 4-position of the pyrrole ring. The reaction conditions are carefully controlled to avoid over-formylation or substitution at other positions.

Directed lithiation followed by formylation : Lithiation at the 4-position using strong bases (e.g., LDA) followed by quenching with DMF can yield the 4-formyl derivative. This method requires low temperatures and inert atmosphere to maintain regioselectivity.

Electrophilic substitution using formyl equivalents : Alternative formylating agents such as ethyl formate or paraformaldehyde under acidic or Lewis acid catalysis have been reported but are less common due to lower selectivity.

Reduction to 2,3-Dihydro Derivative

The 2,3-dihydro-1H-pyrrole ring system indicates partial saturation of the pyrrole ring. This can be achieved by:

Catalytic hydrogenation : Using palladium or platinum catalysts under mild hydrogen pressure to selectively reduce the double bond between C2 and C3 without affecting the formyl or ester groups.

Chemical reduction : Employing hydride reagents such as sodium borohydride or diisobutylaluminum hydride (DIBAL-H) under controlled conditions to reduce the double bond selectively.

Detailed Synthetic Procedure Example

A representative synthetic route based on literature data is summarized below:

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Esterification | Pyrrole-2-carboxylic acid + Methanol + Acid catalyst | Methyl pyrrole-2-carboxylate | 85-90 | Standard Fischer esterification |

| 2. Formylation | Vilsmeier reagent (DMF + POCl3), 0 °C to RT | Methyl 4-formyl-1H-pyrrole-2-carboxylate | 60-75 | Selective 4-formylation |

| 3. Partial reduction | Pd/C, H2, mild pressure, RT | Methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate | 70-80 | Avoids over-reduction of formyl group |

Research Findings and Optimization

Selectivity : The Vilsmeier-Haack reaction is favored for its regioselectivity at the 4-position, as confirmed by NMR and mass spectrometry data. Over-formylation or substitution at other positions is minimized by controlling temperature and reagent stoichiometry.

Yield improvements : Using freshly prepared Vilsmeier reagent and anhydrous conditions improves yield and purity. Purification is typically achieved by recrystallization or column chromatography.

Reduction step : Catalytic hydrogenation conditions must be optimized to prevent reduction of the aldehyde to an alcohol. Using low hydrogen pressure and short reaction times is critical.

Alternative methods : Some studies report lithiation/formylation sequences for better control but require stringent inert atmosphere and low temperature, limiting scalability.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Vilsmeier-Haack formylation | DMF, POCl3 | 0 °C to RT | High regioselectivity, simple setup | Requires careful handling of POCl3 | 60-75 |

| Directed lithiation + formylation | LDA, DMF | -78 °C to RT, inert atmosphere | High regioselectivity, good control | Sensitive to moisture, low scalability | 50-70 |

| Electrophilic substitution | Paraformaldehyde, acid catalyst | Reflux | Simple reagents | Low selectivity, side reactions | 30-50 |

| Catalytic hydrogenation (reduction) | Pd/C, H2 | RT, mild pressure | Mild conditions, selective | Risk of over-reduction | 70-80 |

Analytical Characterization Supporting Preparation

NMR Spectroscopy : ^1H NMR shows characteristic aldehyde proton at ~10 ppm and pyrrole ring protons shifted due to substitution. ^13C NMR confirms the formyl carbon (~190-200 ppm) and ester carbonyl (~160-170 ppm).

Mass Spectrometry : Molecular ion peak consistent with C7H7NO3 (molecular weight 153.14 g/mol) confirms the molecular formula.

Melting Point and Purity : Recrystallized products show sharp melting points consistent with literature values, indicating high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Methyl 4-carboxy-2,3-dihydro-1H-pyrrole-2-carboxylate.

Reduction: Methyl 4-hydroxymethyl-2,3-dihydro-1H-pyrrole-2-carboxylate.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the development of anti-inflammatory and anti-cancer drugs. Research indicates that compounds derived from this pyrrole scaffold exhibit significant biological activity against several diseases.

Case Study: Anti-Tuberculosis Activity

A study highlighted the design of pyrrole derivatives that demonstrated potent anti-tuberculosis activity. The structure-activity relationship (SAR) revealed that modifications to the pyrrole ring could enhance efficacy against drug-resistant strains of Mycobacterium tuberculosis. Compounds with specific substituents showed minimum inhibitory concentrations (MIC) below 0.016 μg/mL, indicating strong potential for therapeutic use .

Organic Electronics

This compound is also utilized in the field of organic electronics. Its derivatives are integral to the fabrication of organic semiconductors, which are essential for developing flexible electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Comparison of Electronic Properties

| Compound | Application | Key Property |

|---|---|---|

| This compound | OLEDs | High charge mobility |

| Derivative A | Organic photovoltaics | Enhanced light absorption |

| Derivative B | Flexible electronics | Mechanical flexibility |

Material Science

In material science, this compound is employed to create novel polymer materials with improved properties such as thermal stability and mechanical strength. These materials are beneficial for various industrial applications.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices can significantly enhance their thermal and mechanical properties. For instance, polymers synthesized with this pyrrole derivative showed a notable increase in tensile strength and heat resistance compared to traditional polymers .

Biological Research

Researchers utilize this compound in biological studies to investigate enzyme activity and metabolic pathways. This research provides insights into cellular processes and potential therapeutic targets.

Example: Enzyme Activity Studies

In a study focused on metabolic pathways, this compound was used to explore its effects on specific enzymes involved in metabolic processes. The findings indicated that certain structural modifications could lead to enhanced enzyme inhibition, paving the way for new drug development strategies .

Mechanism of Action

The mechanism of action of methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their stability and activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate and related compounds:

Key Observations:

- Aromaticity vs.

- Substituent Effects: The 4-formyl group offers a reactive site for nucleophilic additions (e.g., hydrazine to form hydrazones), whereas nitro or cyano groups in analogs (e.g., ) favor different reactivity profiles .

- Steric and Electronic Factors : Bulky substituents (e.g., 3-fluoro-2-iodophenyl in ) may hinder molecular interactions, while smaller groups (e.g., formyl) improve accessibility for further derivatization .

Antioxidant and Antimicrobial Activity

- Dihydropyrazole derivatives () exhibited antioxidant activity (IC~50~ values via DPPH assay) and antimicrobial effects against ATCC strains (MIC/MBC/MFC parameters). The dihydro structure and electron-withdrawing cyano group likely enhance radical scavenging .

Optical Activity and Stereochemistry

- Asymmetric dihydropyrroles () showed high enantioselectivity (e.g., 7:1 to >99% enantiomeric ratios), critical for chiral drug development. The target compound’s stereochemical outcomes remain unexplored in the evidence .

Pharmacological Potential

- Pyrrole and dihydropyrrole derivatives are widely explored for medicinal uses (). The target compound’s ester and formyl groups make it a versatile intermediate for prodrugs or enzyme inhibitors.

Biological Activity

Methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a pyrrole derivative characterized by a formyl group and an ester functionality. Its chemical structure can be represented as follows:

This compound is recognized for its ability to undergo various chemical transformations, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that compounds within this class exhibit significant activity against various bacterial strains. For instance, derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.12 - 12.5 |

| Other Pyrrole Derivatives | Escherichia coli | 10 - 20 |

Cytotoxicity and Apoptosis Induction

In vitro studies have also assessed the cytotoxic effects of this compound on various cancer cell lines. While some derivatives have shown promise in inducing apoptosis in cancer cells, specific data on this compound remains limited. However, related compounds have been reported to exhibit moderate cytotoxicity against human hepatocyte cell lines .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Interaction with Biological Targets : Pyrrole derivatives can interact with proteins and enzymes involved in critical biological pathways, potentially leading to inhibition of bacterial growth or cancer cell proliferation .

- Formation of Reactive Species : The compound may generate reactive oxygen species (ROS), which can induce oxidative stress in target cells, contributing to its cytotoxic effects .

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several pyrrole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that this compound exhibited a significant reduction in bacterial viability compared to controls. The study concluded that further exploration into structure-activity relationships could enhance the design of more potent derivatives .

Case Study: Synthesis and Characterization

Research involving the synthesis of this compound has emphasized its role as a precursor for more complex molecules with enhanced biological activity. The compound was synthesized using a multi-step process involving the reaction of appropriate starting materials under controlled conditions . Characterization techniques such as NMR and X-ray crystallography were employed to confirm the structure and purity of the synthesized product.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate, and how can reaction efficiency be optimized?

- Methodology :

- Esterification/Coupling : Start with a pyrrole core (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) and perform formylation at the 4-position using Vilsmeier-Haack or directed lithiation strategies. Optimize coupling conditions (e.g., temperature, catalyst loading) to enhance yield .

- Experimental Design : Use factorial design to test variables like solvent polarity, reaction time, and stoichiometry. For example, a 2³ factorial design can identify interactions between variables and reduce trial-and-error approaches .

- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradients optimized for polar intermediates.

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Compare ¹H/¹³C NMR data with literature (e.g., δ ~12.5 ppm for aldehyde protons, δ ~4.2 ppm for ester methyl groups) .

- Mass Spectrometry : Confirm molecular weight (167.16 g/mol) using ESI-MS or MALDI-TOF .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and detect potential tautomeric forms. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Advanced Research Questions

Q. What computational strategies are effective in elucidating reaction mechanisms involving this compound?

- Methodology :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for formylation or nucleophilic addition. Compare activation energies of competing pathways to predict regioselectivity .

- Reaction Path Screening : Apply ICReDD’s integrated computational-experimental workflows to screen reaction conditions (e.g., solvent effects, catalyst selection) and validate predictions with kinetic studies .

- Data Integration : Combine computational results with experimental IR/Raman spectra to refine force fields and improve mechanistic accuracy.

Q. How does the dihydro-pyrrole ring conformation influence the compound’s reactivity in nucleophilic addition reactions?

- Structural Insights :

- X-ray diffraction reveals non-planar dihydro-pyrrole rings, which sterically hinder nucleophilic attack at the 2-position. Conformational flexibility may favor 4-formyl group reactivity .

- DFT Analysis : Calculate Fukui indices to identify electrophilic hotspots. For example, the aldehyde carbon (C4) may show higher electrophilicity than the ester carbonyl due to resonance effects .

- Experimental Validation : Perform kinetic isotope effect (KIE) studies or substituent-directed trapping experiments to confirm computational predictions.

Q. What advanced techniques resolve conflicting data on tautomerism or regioselectivity in this compound?

- Tautomer Analysis :

- Dynamic NMR : Monitor temperature-dependent chemical shift changes to detect keto-enol tautomerization.

- Solid-State Analysis : Compare solution-phase (NMR) and solid-state (X-ray) structures to identify tautomeric preferences .

- Regioselectivity :

- Crystallographic Electron Density Maps : Resolve ambiguous regiochemistry in derivatives (e.g., nitro-substituted analogs) .

- Competitive Reaction Studies : Use Hammett plots to correlate substituent effects with reaction rates, identifying electronic vs. steric control .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data for this compound?

- Root Cause Investigation :

- Purity Assessment : Compare melting points (mp 100–101°C) and HPLC retention times across batches to rule out impurities .

- Solvent Artifacts : Test for solvent-dependent tautomerization (e.g., DMSO vs. CDCl₃ in NMR) or hydrate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.